![molecular formula C21H19ClN2O5S B11087942 2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087942.png)

2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

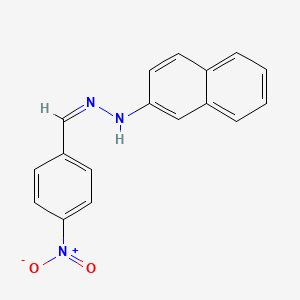

N-(3-méthylphényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide est un composé organique synthétique appartenant à la classe des thiazolidinones. Les thiazolidinones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(3-méthylphényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide implique généralement les étapes suivantes :

Formation du cycle thiazolidinone : Le cycle thiazolidinone est formé par réaction d’un thioamide approprié avec une α-halocétone en conditions basiques.

Réaction de condensation : L’intermédiaire thiazolidinone est ensuite soumis à une réaction de condensation avec le 3-chloro-4,5-diméthoxybenzaldéhyde en présence d’une base pour former le dérivé benzylidène.

Acylation : L’étape finale implique l’acylation du dérivé benzylidène avec le chlorure de 3-méthylphénylacétyle en présence d’une base pour donner le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, le solvant et le catalyseur, serait nécessaire pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l’efficacité et la scalabilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation des quinones correspondantes.

Réduction : La réduction de la partie benzylidène peut donner le dérivé dihydro correspondant.

Substitution : Le groupe chloro peut être substitué par divers nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’azoture de sodium ou la thiourée.

Principaux produits

Oxydation : Formation de quinones.

Réduction : Formation de dérivés dihydro.

Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

N-(3-méthylphényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la prolifération cellulaire et à induire l’apoptose dans les cellules cancéreuses.

Recherche antimicrobienne : Le composé présente une activité antimicrobienne contre une variété d’agents pathogènes bactériens et fongiques.

Études anti-inflammatoires : Il s’est avéré prometteur pour réduire l’inflammation dans divers modèles in vitro et in vivo.

Développement de médicaments : Le composé sert de molécule de départ pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies.

Applications De Recherche Scientifique

2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Research: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Studies: It has shown promise in reducing inflammation in various in vitro and in vivo models.

Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting various diseases.

Mécanisme D'action

Le mécanisme d’action de N-(3-méthylphényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide implique plusieurs cibles moléculaires et voies :

Inhibition d’enzymes : Le composé peut inhiber des enzymes clés impliquées dans la prolifération et la survie cellulaire, telles que les kinases et les protéases.

Induction de l’apoptose : Il peut activer les voies apoptotiques, conduisant à la mort cellulaire programmée dans les cellules cancéreuses.

Voies anti-inflammatoires : Le composé peut moduler les voies inflammatoires en inhibant la production de cytokines et de médiateurs pro-inflammatoires.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-[(5E)-5-(4-hydroxy-3,5-diméthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-méthylbutanoïque

- Acide 2-[(5E)-5-(2,4-diméthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoïque

- N-(2-fluorophényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide

Unicité

N-(3-méthylphényl)-2-[(5E)-5-(3-chloro-4,5-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétamide est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et une réactivité chimique distinctes. La présence des groupes chloro et méthoxy, ainsi que du cycle thiazolidinone, contribue à ses effets biologiques puissants et en fait un composé précieux pour des recherches et développements supplémentaires.

Propriétés

Formule moléculaire |

C21H19ClN2O5S |

|---|---|

Poids moléculaire |

446.9 g/mol |

Nom IUPAC |

2-[(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C21H19ClN2O5S/c1-12-5-4-6-14(7-12)23-18(25)11-24-20(26)17(30-21(24)27)10-13-8-15(22)19(29-3)16(9-13)28-2/h4-10H,11H2,1-3H3,(H,23,25)/b17-10+ |

Clé InChI |

WHQKAXOPJGBGKS-LICLKQGHSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OC)OC)/SC2=O |

SMILES canonique |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OC)OC)SC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11087869.png)

![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)

![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)

![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)

![(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087907.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11087908.png)

![6-tert-butyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11087912.png)

![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11087915.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087947.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11087949.png)